7-(3-hydroxyphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a diazatetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a nucleophilic substitution reaction, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in modifying the hydroxyphenyl group, where different substituents can be introduced
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in developing new drugs with specific biological targets.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Shares the hydroxyphenyl group but differs in its overall structure and properties.
Indole derivatives: Contain similar aromatic systems and exhibit diverse biological activities.
Flavonoids: Polyphenolic compounds with antioxidant properties, structurally related through the presence of phenolic groups .
Uniqueness
What sets 10-(3-HYDROXYPHENYL)-7,7-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,5-DIAZATETRAPHEN-9-ONE apart is its unique diazatetraphenone core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
7-(3-hydroxyphenyl)-10,10-dimethyl-7,9,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8-one |
InChI |
InChI=1S/C24H22N2O2/c1-24(2)12-19-22(20(28)13-24)21(14-5-3-6-15(27)11-14)17-8-9-18-16(23(17)26-19)7-4-10-25-18/h3-11,21,26-27H,12-13H2,1-2H3 |
InChI Key |
IANTVXCXOVTGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=C(C=C3)N=CC=C4)C5=CC(=CC=C5)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.